molecular formula C27H34NP B1360955 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole CAS No. 1067883-58-2

2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole

Cat. No.: B1360955
CAS No.: 1067883-58-2
M. Wt: 403.5 g/mol
InChI Key: PFJAHDIIEPTASS-UHFFFAOYSA-N
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Scientific Research Applications

2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole has several scientific research applications:

Future Directions

The future directions for this compound would likely involve further exploration of its use in palladium-catalyzed cross-coupling reactions . Its unique structure could potentially offer advantages in terms of reactivity or selectivity.

Biochemical Analysis

Biochemical Properties

2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole plays a pivotal role in biochemical reactions, particularly as a ligand in catalytic processes. It interacts with enzymes such as palladium and gold catalysts, enhancing their reactivity in cross-coupling reactions like Buchwald-Hartwig, Suzuki-Miyaura, and Stille couplings . These interactions are characterized by the formation of stable complexes that facilitate the catalytic cycles, thereby improving the efficiency and selectivity of the reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the phosphorylation states of certain proteins, thereby altering signal transduction pathways . Additionally, its impact on gene expression can lead to changes in the production of key metabolic enzymes, influencing overall cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions such as palladium and gold. These complexes can inhibit or activate enzymes, depending on the context of the reaction . The compound’s ability to alter gene expression is linked to its interaction with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its application. In laboratory settings, this compound has shown considerable stability under inert conditions, such as storage under nitrogen or argon . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that prolonged exposure can lead to gradual changes in cellular metabolism and function, necessitating careful monitoring during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to enhance certain biochemical pathways without causing significant toxicity . At higher doses, it can exhibit toxic effects, including disruptions in cellular homeostasis and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. Its role in these pathways can lead to alterations in metabolite levels, impacting overall cellular metabolism . The compound’s interactions with specific enzymes, such as those involved in oxidative phosphorylation, further underscore its influence on metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution patterns are crucial for understanding its overall impact on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity, as it allows the compound to interact with target biomolecules in the appropriate cellular context. Understanding these localization mechanisms is key to elucidating the compound’s full range of biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole typically involves the reaction of 2-bromo-1-methylindole with dicyclohexylphosphine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine . The reaction conditions often include a temperature range of 80-120°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and yield. The purification of the product is achieved through techniques such as recrystallization and chromatography to ensure high purity levels suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole is unique due to its specific structure, which provides a balance between steric bulk and electronic properties. This balance enhances its performance as a ligand in catalytic reactions, offering high efficiency and selectivity .

Properties

IUPAC Name

dicyclohexyl-[2-(1-methylindol-2-yl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34NP/c1-28-25-18-10-8-12-21(25)20-26(28)24-17-9-11-19-27(24)29(22-13-4-2-5-14-22)23-15-6-3-7-16-23/h8-12,17-20,22-23H,2-7,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJAHDIIEPTASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648577
Record name 2-[2-(Dicyclohexylphosphanyl)phenyl]-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067883-58-2
Record name 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067883-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Dicyclohexylphosphanyl)phenyl]-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole (CM-phos) and what is it primarily used for?

A1: 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole, also known as CM-phos, is an organophosphorus compound that acts as a ligand in palladium-catalyzed cross-coupling reactions. [, ] It is primarily used to facilitate the formation of carbon-nitrogen bonds, a crucial transformation in organic synthesis.

Q2: How does CM-phos contribute to the effectiveness of palladium-catalyzed cross-coupling reactions?

A2: CM-phos acts as a supporting ligand for palladium, forming a complex that enhances the catalytic activity of the metal. [] The steric and electronic properties of CM-phos influence the reactivity and selectivity of the palladium catalyst, enabling it to efficiently promote the coupling of various aryl tosylates and mesylates with a wide range of nucleophiles, including amines. [, ]

Q3: Can you provide an example of a specific reaction where CM-phos has shown significant utility?

A3: CM-phos has proven highly effective in the synthesis of functionalized flavones, a class of compounds with diverse biological activities. Researchers successfully employed a Pd(OAc)2/CM-phos catalyst system to couple tosyloxy- and mesyloxyflavones with various nucleophiles, achieving good to excellent yields. [] This methodology highlights the versatility of CM-phos in constructing complex molecules from readily available starting materials.

Q4: Are there any advantages of using CM-phos over other ligands in palladium-catalyzed cross-coupling reactions?

A4: While a direct comparison depends on the specific reaction conditions and substrates, CM-phos offers certain advantages: * Broad substrate scope: CM-phos effectively facilitates the coupling of various aryl tosylates and mesylates with different nucleophiles, including challenging substrates like primary and secondary amines, anilines, and NH-bearing heterocycles. [] * High activity: The Pd(OAc)2/CM-phos system demonstrated high catalytic activity, allowing for low catalyst loadings (as low as 0.1 mol% Pd) in some cases. []* Functional group tolerance: This catalyst system tolerates a wide range of functional groups, simplifying the synthesis of complex molecules without requiring extensive protecting group strategies. []

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